Product packaging for Convallatoxol(Cat. No.:CAS No. 3253-62-1)

Convallatoxol

Cat. No.: B1605184
CAS No.: 3253-62-1
M. Wt: 552.7 g/mol
InChI Key: UQEKVLJMBGSQGS-TXWZKFBRSA-N
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Description

Historical Context and Early Research Perspectives on Cardenolides and Convallaria majalis

The study of cardenolides from Convallaria majalis, commonly known as lily of the valley, has a long history rooted in traditional medicine. wikipedia.orgijpsjournal.com For centuries, extracts from this plant were used to address various ailments, particularly those related to the heart. wikipedia.org The plant contains a rich array of at least 38 cardiac glycosides, including convallarin, convallatoxin (B1669428), and convallasaponin, which are structurally similar to the well-known digoxin (B3395198) from the foxglove plant. restorativemedicine.org

Early scientific investigations into Convallaria majalis focused on isolating and identifying these active compounds. This research revealed that the leaves, flowers, and rhizomes of the plant are all rich in these cardiac glycosides. ijpsjournal.com The primary active compounds, including convallatoxin, were noted for their potent effects on the cardiovascular system, which resemble the action of digitalis. ijpsjournal.com The historical use of Convallaria majalis in herbal remedies, often as a substitute for foxglove, spurred further research into its chemical constituents. wikipedia.org This foundational work paved the way for the eventual isolation and characterization of convallatoxol as a distinct cardenolide within this complex mixture.

This compound itself is a metabolite of convallatoxin. wikipedia.org In certain metabolic pathways, the aldehyde group of convallatoxin is reduced to an alcohol group, resulting in the formation of this compound. wikipedia.org This biotransformation is a key area of study in understanding the full spectrum of cardiac glycoside activity within the plant and in biological systems.

Contemporary Significance of this compound in Chemical Biology and Mechanistic Pharmacology

In modern scientific research, this compound holds significance in the fields of chemical biology and mechanistic pharmacology. Its primary mechanism of action, like other cardiac glycosides, involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac cells. ijpsjournal.comontosight.ai This inhibition leads to an increase in intracellular calcium, which in turn enhances the contractility of the heart muscle. ijpsjournal.comrestorativemedicine.org

The study of this compound contributes to a deeper understanding of the structure-activity relationships of cardiac glycosides. By comparing the biological effects of this compound with its precursor, convallatoxin, and other related cardenolides, researchers can elucidate how specific structural modifications influence their interaction with the Na+/K+-ATPase pump and other potential cellular targets. ontosight.ai

Furthermore, research into the biosynthesis of this compound within Convallaria majalis provides insights into the complex metabolic pathways of plants. Studies have shown that the biosynthetic sequence involves the stepwise oxidation of precursor compounds. researchgate.net For instance, periplorhamnoside is converted to this compound, which is then transformed into convallatoxin. researchgate.netresearchgate.net This process is catalyzed by specific enzymes, with a NADPH-dependent monooxygenase responsible for the formation of this compound. researchgate.netresearchgate.net

Recent studies have also explored the potential cytotoxic activities of this compound. Research has indicated that this compound displays potent cytotoxic activity against certain human carcinoma cell lines while showing no cytotoxicity against normal human cells at similar concentrations. nih.gov This selective activity highlights its potential as a lead compound in the development of new therapeutic agents.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C29H44O10
Molecular Weight 552.65 g/mol chemicalbook.com
CAS Number 3253-62-1 chemicalbook.com
Melting Point 171°C chemicalbook.comchemsrc.com
Boiling Point 543.19°C (rough estimate) chemicalbook.comchemsrc.com
Density 1.1505 (rough estimate) chemicalbook.comchemsrc.com

| logP | 0.54340 chemsrc.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
Bipindogenin
Cannogenol
Convallamarin
Convallarin
Convallasaponin
Convalloside
Convallatoxin
This compound
Digitoxin (B75463)
Digoxin
Periplorhamnoside
Sarmentogenin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O10 B1605184 Convallatoxol CAS No. 3253-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3253-62-1

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,15,17-20,22-25,30,32-36H,3-10,12-14H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1

InChI Key

UQEKVLJMBGSQGS-TXWZKFBRSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O

Isomeric SMILES

CC1[C@H](C(C([C@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of Convallatoxol

Isolation and Identification from Botanical Sources, notably Convallaria majalis

Convallatoxol is a cardiac glycoside found within the plant species Convallaria majalis, commonly known as lily of the valley. google.commdpi.com The entire plant, particularly its flowers and leaves, contains a variety of cardenolides, with this compound being one of the identified compounds. google.comha.org.hk The primary source for the biosynthesis of this compound and other cardiac glycosides in C. majalis is the leaves. researchgate.net From the leaves, these compounds are translocated to the subterranean parts of the plant, such as the rhizomes and roots, which serve as storage organs. researchgate.net

The isolation of individual cardiac glycosides like this compound from C. majalis is a complex process due to the presence of numerous structurally similar compounds. google.com General methods for isolation from the plant material involve creating a crude extract from the flowers and leaves. google.com This is typically followed by a series of chromatographic techniques to separate the various glycosides from each other and from other plant constituents like saponins (B1172615) and tannins. google.com The identification of this compound within these extracts can be accomplished using analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS). ha.org.hk

Enzymatic Pathways of this compound Biosynthesis

The formation of this compound is a specific step within the broader cardenolide biosynthetic pathway in Convallaria majalis. This pathway involves the stepwise modification of a steroid nucleus. nuph.edu.ua

The biosynthesis of cardenolides originates from steroid precursors, which themselves are derived from the mevalonate (B85504) pathway. nuph.edu.ua Within the specific metabolic sequence in C. majalis that produces this compound, the direct precursor has been identified as periplorhamnoside. researchgate.netresearchgate.net This compound undergoes an oxidation reaction to yield this compound. researchgate.net this compound, in turn, serves as an intermediate, being further oxidized to form convallatoxin (B1669428). researchgate.netresearchgate.net This established biosynthetic sequence is a major route for cardenolide metabolism in the plant. researchgate.net

Table 1: Key Transformations in the Biosynthesis of this compound

Precursor CompoundTransformationProduct Compound
PeriplorhamnosideC-19 OxidationThis compound
This compoundC-19 Oxidation (-CH₂OH to -CHO)Convallatoxin

Specific enzymes localized within the leaf cells of C. majalis catalyze the transformations in the cardenolide pathway. researchgate.net The conversion of the precursor, periplorhamnoside, into this compound is catalyzed by a NADPH-dependent monooxygenase. researchgate.netresearchgate.net This enzyme is believed to be located on mitochondrial membranes. researchgate.net

The subsequent oxidation of this compound to convallatoxin is catalyzed by a different enzyme, an alcohol dehydrogenase. researchgate.netresearchgate.net This enzyme is found in the soluble fraction of the cell and specifically requires NAD⁺ as a cofactor to carry out the oxidation of the C-19 alcohol group of this compound to the aldehyde group found in convallatoxin. researchgate.netnih.gov

Table 2: Enzymes in the this compound Biosynthetic Pathway

ReactionEnzymeCofactor(s)Cellular Location (Tentative)
Periplorhamnoside → this compoundNADPH-dependent monooxygenaseNADPHMitochondrial membranes
This compound → ConvallatoxinAlcohol dehydrogenaseNAD⁺Soluble fraction (cytosol)

Precursor Compounds and Intermediate Transformations within Cardenolide Pathways

Biotransformation and Metabolism of Related Cardiac Glycosides to this compound

This compound is not only a biosynthetic intermediate in plants but also a metabolic product of other related cardiac glycosides in animal systems. The most notable example is the biotransformation of convallatoxin back into this compound. wikipedia.org

In some species, such as rats, convallatoxin is metabolized in the liver. wikipedia.org This process involves the reduction of the aldehyde (-CHO) group at the C-10 position of the steroid nucleus back to a primary alcohol (-CH₂OH) group, yielding this compound. wikipedia.org This metabolic reaction is a phase I detoxification reaction catalyzed by enzymes like cytochrome P450 reductase (CYP450). wikipedia.org This reduction has also been observed to occur enzymatically in the rat small intestine. nih.gov The conversion to this compound increases the polarity of the compound, which can facilitate its excretion. wikipedia.org

Compound Glossary

Molecular and Cellular Pharmacology of Convallatoxol

Primary Molecular Targets and Binding Dynamics

Interaction with Na+/K+-ATPase and Mechanistic Inhibition

The primary molecular target for convallatoxol, like other cardiac glycosides, is the Na+/K+-ATPase enzyme. This enzyme, often called the sodium-potassium pump, is a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. It actively transports three sodium ions out of the cell for every two potassium ions it pumps in, a process essential for numerous cellular functions, including nerve impulse transmission and muscle contraction.

This compound inhibits the Na+/K+-ATPase by binding to a specific site on the enzyme. nih.gov This binding is reversible and occurs at the inhibitory site of the enzyme, particularly when it is in a phosphorylated state. nih.gov The interaction prevents the enzyme from hydrolyzing ATP, thus halting its pumping activity. wikiwand.combiocrick.com Studies comparing various cardiac glycosides have shown that this compound is a potent inhibitor of Na+/K+-ATPase, with its binding affinity being a key determinant of its inhibitory power. nih.gov Research on Na+/K+-ATPase from guinea pig tissues demonstrated that this compound, along with digitoxin (B75463) and cymarol, were more potent inhibitors and bound more tightly to the enzyme than digoxin (B3395198) and ouabain (B1677812). nih.gov

Modulation of Intracellular Ion Homeostasis (e.g., Calcium and Sodium Dynamics)

The inhibition of Na+/K+-ATPase by this compound directly disrupts the cell's ionic balance, a state known as ion homeostasis. wikiwand.commdpi.com The primary consequence of this inhibition is the accumulation of intracellular sodium ions. wikipedia.org This increase in cytoplasmic Na+ alters the function of other ion transporters, most notably the sodium-calcium (Na+/Ca2+) exchanger.

Normally, the Na+/Ca2+ exchanger uses the sodium gradient established by the Na+/K+-ATPase to extrude calcium (Ca2+) from the cell. With the sodium gradient diminished due to pump inhibition, the exchanger's efficiency is reduced, leading to a subsequent increase in the intracellular concentration of calcium ions. biocrick.comwikipedia.orgnih.gov This elevation of intracellular Ca2+ is a central element in the downstream effects of this compound, as calcium is a vital second messenger involved in a multitude of cellular signaling pathways, from muscle contraction to programmed cell death. mdpi.com

Downstream Signaling Pathways and Cellular Responses

The changes in ion concentrations initiated by this compound trigger a cascade of downstream signaling events, leading to significant cellular responses, particularly in the context of cancer cell biology.

Induction of Apoptosis and Programmed Cell Death Mechanisms

This compound has been identified as an inducer of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netscispace.com The elevated intracellular calcium levels resulting from Na+/K+-ATPase inhibition are a key trigger for apoptotic pathways. ijpsjournal.com Research has shown that this compound can induce apoptosis in osteosarcoma cells, with studies demonstrating it to be one of the most potent inducers among a panel of 20 steroid glycosides. scispace.commjpath.org.my

The mechanism of apoptosis induction involves the activation of caspases, a family of protease enzymes that execute the cell death program. researchgate.net Specifically, convallatoxin (B1669428), a closely related compound, has been shown to increase the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP). wikipedia.orgnih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, is also associated with this compound-induced apoptosis, indicating the involvement of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. scispace.commjpath.org.my This process is often accompanied by the breakdown of the mitochondrial membrane potential. scispace.commjpath.org.my

Autophagy Modulation and Associated Signaling Cascades (e.g., mTOR Pathway Inhibition)

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. wikipedia.orgresearchgate.net While autophagy can be a survival mechanism, extensive or sustained autophagy can lead to cell death. This compound acts as a dual inducer of both apoptosis and autophagy. researchgate.netnih.gov

A key signaling pathway modulated by this compound is the mammalian target of rapamycin (B549165) (mTOR) pathway. wikipedia.orgnih.gov The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it typically acts as an inhibitor of autophagy. wikipedia.org Studies have demonstrated that this compound can inhibit the mTOR signaling cascade, evidenced by the decreased phosphorylation of its downstream target, p70S6K. researchgate.netnih.gov This inhibition of mTOR signaling removes the brakes on autophagy, leading to its induction. wikipedia.orgnih.gov The interplay between apoptosis and autophagy induced by this compound is complex, with evidence suggesting that at lower concentrations, autophagy may be the primary response, while at higher concentrations, both cell death mechanisms are activated. nih.gov

Effects on Cellular Proliferation, Invasion, and Migration in Experimental Models

This compound demonstrates significant anti-cancer effects by inhibiting key processes involved in tumor progression, such as proliferation, invasion, and migration. wikiwand.comwikipedia.org In various experimental models, including lung, colon, breast, and glioma cancer cells, this compound has been shown to suppress cell proliferation in a dose-dependent manner. wikipedia.orgnih.govscispace.com

The compound's ability to halt cell proliferation is linked to its capacity to induce apoptosis and cell cycle arrest. researchgate.net Furthermore, this compound effectively impairs the ability of cancer cells to migrate and invade surrounding tissues. nih.govnih.gov Transwell assays have shown that this compound can significantly reduce the migration and invasion of glioma and lung cancer cells. nih.govnih.govnih.gov The mechanisms underlying these effects are multifaceted and include the disruption of ion homeostasis, modulation of signaling pathways like JAK/STAT3 and PI3K/Akt, and the decreased expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for breaking down the extracellular matrix during invasion. nih.govnih.govnih.gov

Broader Biological Activities and Mechanistic Insights (e.g., Antiviral Mechanisms and Target Protein Modulation)

This compound is a cardiac glycoside found in plants such as Convallaria majalis (Lily of the Valley). ijpsjournal.comijpsjournal.comijpsjournal.com It is also a primary metabolite of the related and more extensively studied compound, convallatoxin. wikipedia.orgnih.gov In rats, convallatoxin is metabolized into this compound through the reduction of its aldehyde group to an alcohol group, a reaction catalyzed by cytochrome P450 reductase. wikipedia.org This structural relationship is key to understanding the biological activities of this compound, as both compounds share a fundamental mechanism of action: the inhibition of the Na+/K+-ATPase pump. ijpsjournal.comontosight.ai This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across cell membranes. wikipedia.orgwikiwand.com

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound leads to a cascade of intracellular events. ijpsjournal.com Disruption of the pump's function causes an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels. ijpsjournal.comwikipedia.org This mechanism is the basis for their cardiotonic effects, but it also underpins their broader biological activities, including antiviral and cytotoxic properties. ijpsjournal.comwikipedia.org

Antiviral Mechanisms

Research into the antiviral properties of this class of cardiac glycosides has provided significant mechanistic insights, primarily through studies on convallatoxin. These findings offer a strong inferential basis for the potential antiviral actions of its metabolite, this compound.

The antiviral activity of convallatoxin is prominently demonstrated against Human Cytomegalovirus (CMV), a highly prevalent pathogen. wikipedia.orgnih.govnih.gov The mechanism of inhibition is directly linked to the modulation of its target protein, Na+/K+-ATPase. wikipedia.orgwikiwand.com By inhibiting the pump, convallatoxin decreases the extracellular sodium concentration, which consequently limits the co-transport of methionine and sodium into the host cell. wikipedia.orgwikiwand.com Methionine is an essential amino acid for protein synthesis. By restricting its import, convallatoxin effectively hampers the translation of viral immediate-early genes, a critical step in the CMV replication cycle. nih.govnih.gov This leads to a significant reduction in the synthesis of viral proteins and blocks the proliferation of the virus. nih.gov Studies have shown that convallatoxin can effectively inhibit clinical CMV isolates, including strains resistant to other antiviral drugs. nih.govnih.gov

The broad-spectrum antiviral potential of cardiac glycosides is an area of active research, with their ability to target host cell proteins like Na+/K+-ATPase representing a promising strategy that may be less susceptible to the development of viral resistance. nih.gov

Target Protein Modulation and Other Cellular Effects

Beyond direct antiviral action, the modulation of Na+/K+-ATPase and subsequent signaling cascades by cardiac glycosides triggers other significant cellular responses, including apoptosis and autophagy. wikipedia.orgresearchgate.net

Induction of Apoptosis and Autophagy: Studies on convallatoxin have demonstrated its ability to induce programmed cell death (apoptosis) and autophagy (a cellular degradation process). wikipedia.orgwikiwand.comresearchgate.net Convallatoxin has been shown to induce apoptosis by increasing the cleavage of caspase-3 and PARP, which are key proteins in the apoptotic pathway. wikiwand.comresearchgate.net Simultaneously, it can induce autophagy by blocking the mTOR signaling pathway, a central regulator of cell growth and proliferation that normally suppresses autophagy. wikipedia.orgwikiwand.com

Cytotoxic Activity: Both convallatoxin and this compound have demonstrated cytotoxic activity against various human cancer cell lines. researchgate.net This anti-cancer potential is linked to their ability to inhibit Na+/K+-ATPase and induce cell death pathways. researchgate.net A study investigating cytotoxic effects reported specific IC₅₀ values for this compound against a human submandibular gland carcinoma cell line. researchgate.net

The table below summarizes research findings on the cytotoxic activity of this compound and its parent compound, Convallatoxin.

CompoundCell LineCell TypeReported IC₅₀
This compoundHSGHuman submandibular gland carcinoma0.028 µg/mL
ConvallatoxinHSGHuman submandibular gland carcinoma0.012 µg/mL
ConvallatoxinA549Non-small cell lung cancer10 nM (reduces cell viability)

Structure Activity Relationship Sar Studies of Convallatoxol and Its Analogs

Influence of the Steroidal Aglycone Moiety on Biological Activity

The steroidal aglycone, the non-sugar core of the molecule, is fundamental to the biological activity of cardenolides. nuph.edu.uaontosight.ai Key structural elements of the aglycone, including the steroid nucleus and the lactone ring, are crucial for their interaction with the Na+/K+-ATPase. numberanalytics.comontosight.ai

The steroid nucleus of cardenolides possesses a unique "U"-shaped conformation due to the cis-trans-cis fusion of its A/B, B/C, and C/D rings, respectively. mdpi.com This specific three-dimensional arrangement is essential for binding to the Na+/K+-ATPase. mdpi.com Any deviation from this conformation can significantly diminish or abolish activity. nuph.edu.ua The presence of hydroxyl groups at specific positions on the steroid nucleus also modulates activity. For instance, a 14β-hydroxy group is a common and important feature for the cardiotonic activity of many cardenolides. nih.govnih.gov

Attached to the C-17 position of the steroid is an unsaturated lactone ring, which is a critical pharmacophore. numberanalytics.comontosight.ai For cardenolides like convallatoxol, this is a five-membered α,β-unsaturated butyrolactone ring. nih.gov Saturation of this lactone ring leads to a loss of biological activity. nih.gov Modifications to this ring, such as the addition of a styrene (B11656) group to digoxin (B3395198) to create 21-benzylidene digoxin, can alter the binding affinity and pharmacophoric conformation at the Na,K-ATPase receptor site. plos.org

The table below summarizes the influence of key aglycone features on biological activity:

Aglycone FeatureInfluence on Biological Activity
Steroid Nucleus Conformation (cis-trans-cis) Essential for proper binding to Na+/K+-ATPase. mdpi.com
14β-Hydroxy Group Important for cardiotonic activity. nih.govnih.gov
Unsaturated Lactone Ring at C-17 Critical for biological activity; saturation leads to inactivity. numberanalytics.comnih.gov
Substituents on the Steroid Nucleus Can modulate activity, with hydroxyl groups affecting distribution and metabolism. nuph.edu.ua

Impact of Glycosidic Linkages and Sugar Moieties on Pharmacological Profile

The sugar portion of the molecule can affect its absorption, distribution, and rate of elimination. nuph.edu.ua Generally, glycosides are more potent than their corresponding aglycones (the steroid core alone). jst.go.jpnih.gov However, the potency can decrease as the number of sugar units in an oligosaccharide chain increases, following the general trend: monosaccharide > disaccharide > trisaccharide > aglycone. nuph.edu.ua

The type of sugar is also a determining factor. For instance, studies have shown that cardenolides with 6-deoxy sugars are more potent than their analogs with 6-CH2OH groups. nuph.edu.ua In a study of cardiac glycosides from Antiaris toxicaria, changing a β-O-α-rhamnose to a β-O-β-antiarose increased the minimum effective concentration, indicating a decrease in potency. scispace.com Conversely, adding a second sugar to form a disaccharide in another analog led to a decrease in the minimum effective concentration, suggesting increased potency. scispace.com

The table below illustrates the impact of the glycosidic portion on the pharmacological properties:

Glycosidic FeatureImpact on Pharmacological Profile
Presence of Sugar Moiety Enhances potency compared to the aglycone alone. jst.go.jpnih.gov
Number of Sugar Units Potency generally decreases with an increasing number of sugars. nuph.edu.ua
Type of Sugar Specific sugars (e.g., 6-deoxy sugars) can confer higher potency. nuph.edu.ua
Glycosidic Linkage Affects the overall conformation and interaction with the target enzyme.

Conformational Requirements for Target Binding and Efficacy

The interaction between a cardenolide and its target, the Na+/K+-ATPase, is highly dependent on the three-dimensional conformation of the drug molecule. The enzyme has a specific binding pocket on the extracellular side of its α-subunit that accommodates the cardenolide. mdpi.compnas.org

The characteristic "U" shape of the steroidal aglycone is a primary requirement for fitting into this binding site. mdpi.com This conformation ensures that the key interacting groups of the cardenolide are correctly oriented to form bonds with the amino acid residues of the enzyme. The lactone ring, in particular, must be in the β-configuration for optimal activity. nuph.edu.ua

Molecular modeling and docking studies have provided insights into these interactions. For example, docking simulations of ouabain (B1677812), digoxin, and the synthetic analog 21-benzylidene digoxin with Na,K-ATPase revealed that while all three can bind, they may adopt different pharmacophoric conformations within the binding site, particularly concerning the lactone ring. plos.org The binding cavity on the Na+/K+-ATPase is preformed, meaning the cardenolide fits into an existing conformation of the enzyme in its E2P state. pnas.org

Key conformational requirements for effective binding include:

A/B and C/D ring junctions in a cis configuration. nuph.edu.ua

B/C ring junction in a trans configuration. nih.gov

β-oriented lactone ring at C-17. nuph.edu.ua

Proper orientation of the sugar moiety for interaction with the enzyme surface.

Comparative SAR with Other Cardenolides and Related Steroid Glycosides

The structure-activity relationships of this compound can be further understood by comparing it with other cardenolides and related steroid glycosides, such as bufadienolides. Cardenolides and bufadienolides share the same steroidal core but differ in the lactone ring at C-17. Cardenolides possess a five-membered α,β-unsaturated lactone ring, while bufadienolides have a doubly unsaturated six-membered lactone ring. nih.govnuph.edu.ua

This difference in the lactone ring can lead to variations in binding affinity and inhibitory potency. nih.gov For instance, some studies have found that substituting the five-membered lactone of cardenolides with the six-membered lactone of bufadienolides can decrease binding affinity but increase inhibitory potency. nih.gov

Within the cardenolide class, variations in the aglycone and sugar moieties lead to a wide spectrum of activities. For example, convallatoxin (B1669428) and this compound, both found in Convallaria majalis, differ by the oxidation state at C-19 (aldehyde in convallatoxin, alcohol in this compound). nih.govresearchgate.net This seemingly minor change can affect their biological activity, with convallatoxin showing more potent cytotoxic activity against certain cancer cell lines. nih.govresearchgate.net

A comparison of the inhibitory effects of various cardenolides on porcine Na+/K+-ATPase revealed no direct correlation between the number of sugar moieties and the inhibitory effect, highlighting the complex interplay between the aglycone and glycosidic portions of the molecule. mdpi.com The aglycone digitoxigenin, for example, displayed weaker cytotoxic activity than its corresponding glycoside, yet the addition of hydroxyl groups at certain positions of the aglycone could also reduce activity. nih.gov

The table below provides a comparative overview:

Compound ClassLactone RingKey SAR Differences
Cardenolides (e.g., this compound, Digoxin) Five-membered unsaturatedActivity is highly sensitive to substitutions on the steroid nucleus and the nature of the sugar moiety. nih.govnuph.edu.ua
Bufadienolides (e.g., Bufalin) Six-membered doubly unsaturatedCan exhibit higher inhibitory potency despite potentially lower binding affinity compared to cardenolides. nih.govnih.gov

Preclinical Research Models and Mechanistic Investigations

In Vitro Cell-Based Assays for Pharmacological Activity

Convallatoxol is a cardiac glycoside found in plants like Convallaria majalis (Lily of the Valley) and is recognized for its pronounced effects on cardiac activity. researchgate.netijpsjournal.com The standard preclinical evaluation for cardiotonic compounds involves assays using isolated animal heart tissues. nih.gov Preparations such as isolated guinea pig atria and papillary muscle are frequently used to determine the positive inotropic (strengthening contraction) effects of cardiac glycosides. researchgate.netnih.gov These models allow for the direct measurement of a compound's influence on the force and rate of heart muscle contraction. While this compound is known for these cardiac effects, specific data from studies using it in isolated cardiac cell or tissue models are not as extensively detailed as for its precursor, convallatoxin (B1669428). researchgate.netijpsjournal.com

This compound has been evaluated for its cytotoxic effects across a range of cancer cell lines, demonstrating its potential as an anticancer agent.

Osteosarcoma: In a comparative analysis of 20 different steroid glycosides on 143B osteosarcoma cells, this compound was identified as one of the most potent inducers of apoptosis. scispace.com The mechanism of cell death was associated with the breakdown of the mitochondrial membrane potential and the subsequent activation of both initiator caspase-9 and executioner caspase-8. scispace.com

Lung Adenocarcinoma, Human Promyelocytic Leukemia, and Oral Squamous Cell Carcinoma: A comprehensive study on steroidal glycosides isolated from Convallaria majalis evaluated their cytotoxic potential against a panel of human cancer cell lines. nih.gov This panel included A549 (lung adenocarcinoma), HL-60 (promyelocytic leukemia), and HSC-2 and HSC-4 (oral squamous cell carcinoma), confirming that this compound was among the compounds tested. nih.gov Another study noted that this compound displayed less cytotoxicity than its precursor, convallatoxin, across several tested cancer cell lines, which is attributed to the difference in the chemical group at the C-10 position. researchgate.net

Oral Cancer (Submandibular Gland Carcinoma): Research on compounds isolated from the rhizomes of Convallaria majalis identified potent cytotoxic activity for this compound against HSG human submandibular gland carcinoma cells. nih.gov Notably, at the concentrations tested, it did not exhibit cytotoxicity against normal HPLF human periodontal ligament fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Reported Cytotoxic Activity of this compound in a Human Cancer Cell Line

Compound Cell Line Cancer Type IC₅₀ Value (µg/mL) Source

The antiviral properties of cardiac glycosides have garnered scientific interest, with research primarily focusing on this compound's precursor, convallatoxin. researchgate.net Studies have demonstrated that convallatoxin can effectively inhibit the replication of Human Cytomegalovirus (CMV) in cell-based assays. wikipedia.orgnih.govnih.gov The proposed mechanism involves the inhibition of the Na+/K+-ATPase pump, which disrupts methionine import and subsequently decreases the synthesis of essential viral proteins. wikipedia.orgnih.gov However, specific research detailing the independent antiviral efficacy and mechanistic pathways of this compound in cellular systems has not been prominently reported.

Assessment in Various Cancer Cell Lines (e.g., Osteosarcoma, Lung Adenocarcinoma, Human Promyelocytic Leukemia, Oral Squamous Cell Carcinoma)

In Vivo Preclinical Animal Models for Mechanistic Elucidation

The anesthetized guinea pig is a validated and frequently used in vivo model for cardiovascular safety pharmacology and for assessing the hemodynamic effects of cardiac glycosides. nih.gov This model allows for the simultaneous recording of multiple cardiovascular parameters, including heart rate, blood pressure, and cardiac contractility. nih.gov While this compound is known to exert strong effects on the heart, specific in vivo studies detailing its cardiovascular profile in the guinea pig model are not as widely documented as those for other cardiac glycosides like ouabain (B1677812) or its direct precursor, convallatoxin. researchgate.netijpsjournal.com

The metabolic fate of convallatoxin has been investigated in animal models, revealing a direct biotransformation to this compound in rats. wikipedia.orgwikiwand.com This conversion is a phase I metabolism reaction that occurs in the liver and involves the enzymatic reduction of the C10-aldehyde group (-CHO) on the convallatoxin molecule to an alcohol group (-CH2OH), forming this compound. wikipedia.orgnih.gov This reduction increases the polarity of the compound, which facilitates its excretion. wikipedia.org This metabolic pathway is species-dependent; it is a significant biotransformation route in rats but is reportedly absent in guinea pigs, and only trace amounts of this compound are found in cats following convallatoxin administration. wikipedia.orgwikiwand.com

P-glycoprotein Transport Studies and Efflux Mechanisms in Animal Systems

P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a key determinant of the pharmacokinetics of many drugs, including cardiac glycosides. Research into the interaction of this compound and related compounds with P-gp in animal models has provided valuable insights into their transport and efflux mechanisms.

Studies utilizing in vivo rat models have demonstrated that convallatoxin, a closely related cardiac glycoside, is a substrate for P-gp. nih.gov In these studies, the co-administration of convallatoxin with elacridar, a known P-gp inhibitor, led to a significant increase in the concentration of convallatoxin in the brain and kidney cortex of the rats. nih.gov This finding confirms that P-gp actively transports convallatoxin out of these tissues, and inhibiting this efflux mechanism enhances its local concentration. nih.gov

Further investigations at the molecular level have sought to understand the specific interactions between convallatoxin and P-gp. nih.gov These studies have highlighted the importance of particular amino acid residues within the P-gp transporter for the binding and transport of convallatoxin. nih.gov Specifically, the valine residue at position 982 (Val982) has been identified as being particularly relevant for the transport of convallatoxin. nih.gov This is in contrast to other P-gp substrates like N-methyl quinidine (B1679956) (NMQ), for which the phenylalanine residue at position 343 (Phe343) appears to be more critical. nih.gov

While direct studies on this compound are limited, the findings for convallatoxin are highly indicative of how this compound might behave as a P-gp substrate. Both compounds belong to the same class of digitalis-like compounds, which are known to interact with P-gp. nih.gov It has been noted that while some cardiac glycosides act as substrates for P-glycoprotein, they may also slightly inhibit its ATPase activity. nih.govscispace.com This dual interaction as both a substrate and a potential inhibitor suggests a complex relationship with this important efflux transporter. nih.govscispace.com The ability of cardiac glycosides to modulate P-gp activity is an area of ongoing research, particularly concerning their potential role in overcoming multidrug resistance in cancer cells. nih.govscispace.com

The following table summarizes the key findings from a study on convallatoxin transport by P-gp in a rat model.

CompoundAnimal ModelP-gp InhibitorTissueEffect of P-gp InhibitionReference
ConvallatoxinRatElacridarBrainIncreased Concentration nih.gov
ConvallatoxinRatElacridarKidney CortexIncreased Concentration nih.gov

Advanced Analytical and Bioanalytical Methodologies for Convallatoxol Research

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are fundamental to the analysis of convallatoxol, allowing for its separation from a complex matrix of other plant-derived compounds and its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cardiac glycosides. stikesbcm.ac.idjdigitaldiagnostics.com For this compound and related cardenolides, reversed-phase HPLC (RP-HPLC) is typically employed. jdigitaldiagnostics.com This approach commonly utilizes an octadecylsilyl (C18) stationary phase, which effectively separates moderately polar compounds like glycosides. jdigitaldiagnostics.com The mobile phase often consists of a gradient mixture of water and organic solvents like acetonitrile (B52724) and/or methanol. jdigitaldiagnostics.com Detection is frequently performed using a diode-array detector (DAD), with a wavelength of around 220 nm being effective for monitoring cardenolides. jdigitaldiagnostics.com The development of HPLC methods has been driven by the need to replace older, less specific, and often less reproducible techniques like animal bioassays for the standardization of herbal preparations containing this compound. jdigitaldiagnostics.com

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers superior selectivity and sensitivity, making it the method of choice for quantifying this compound in complex biological and herbal matrices. wur.nlresearchgate.netnih.gov This technique couples the powerful separation capabilities of HPLC with the precise mass detection of a mass spectrometer. A targeted LC-MS/MS method was developed for the quantification of several cardiac glycosides, including convallatoxin (B1669428) (the direct metabolic precursor to this compound), in culinary herbs and human urine. wur.nlnih.gov Sample preparation for such analyses is critical and often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. wur.nlnih.gov For instance, Oasis® MAX SPE cartridges have been used for herbal extracts and Oasis® HLB SPE for urine samples. wur.nlnih.gov The method demonstrated good linearity (R² > 0.997) and achieved low limits of quantification (LOQ), in the range of 1.5–15 ng/g for herbs and 0.025–1 ng/mL for urine. wur.nlnih.gov

Table 1: Representative Chromatographic Conditions for Cardiac Glycoside Analysis
ParameterDescriptionReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) jdigitaldiagnostics.com
Stationary Phase Octadecylsilyl (C18) jdigitaldiagnostics.com
Mobile Phase Gradient mixture of water, acetonitrile, and/or methanol jdigitaldiagnostics.com
Detector Diode-Array Detector (DAD) jdigitaldiagnostics.com
Wavelength ~220 nm jdigitaldiagnostics.com
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) wur.nlnih.gov
Ionization Mode Electrospray Ionization Positive (ESI+) wur.nlnih.gov
Sample Preparation Solid-Phase Extraction (e.g., Oasis® MAX for herbs, Oasis® HLB for urine) wur.nlnih.gov

Spectroscopic Approaches for Structural Confirmation and Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS))

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and related novel compounds.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of an analyte. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, is used to determine the precise molecular formula of isolated compounds. nih.gov For example, in phytochemical investigations of Convallaria majalis, HR-ESI-TOF-MS was used to establish the molecular formulas of newly isolated steroidal glycosides. nih.govresearchgate.net The fragmentation patterns observed in MS/MS experiments can further help in identifying the aglycone core and the sugar moieties of glycosides like this compound. wur.nlnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete three-dimensional structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework. nih.govresearchgate.netinnerpath.com.au In the study of steroidal glycosides from C. majalis, 2D NMR techniques such as Heteronuclear Multiple-Bond Correlation (HMBC) were used to establish long-range correlations between protons and carbons, helping to place functional groups and connect different parts of the molecule. nih.gov Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms, which is critical for determining the stereochemistry of the molecule. nih.gov Together, these NMR analyses allow for the unambiguous structural assignment of complex natural products like this compound. nih.govresearchgate.net

Table 2: Spectroscopic Techniques in this compound Research
TechniqueApplicationKey Information ObtainedReference
High-Resolution Mass Spectrometry (HRMS) Molecular Formula DeterminationPrecise mass-to-charge ratio (m/z), elemental composition nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) Structural Fragmentation AnalysisIdentification of aglycone and sugar moieties wur.nlnih.gov
¹H and ¹³C NMR Basic Structural FrameworkInformation on the chemical environment of hydrogen and carbon atoms nih.govresearchgate.net
2D NMR (HMBC, NOE) Detailed Structural ElucidationConnectivity between atoms (HMBC) and spatial proximity/stereochemistry (NOE) nih.gov

Development of Assays for Biosynthetic Pathway Intermediates and Metabolites

Understanding the formation of this compound within the plant requires assays that can identify and quantify its precursors and downstream metabolites. Research has established that the biosynthesis of cardenolides in C. majalis is a stepwise process. researchgate.netresearchgate.net

One of the key biosynthetic sequences involves the conversion of periplorhamnoside to this compound, which is then oxidized to form convallatoxin. researchgate.netresearchgate.net This pathway has been elucidated using assays involving radiolabelled compounds. For instance, experiments with [U-¹⁴C]this compound demonstrated its role as a direct precursor to convallatoxin in the leaves of C. majalis. researchgate.net

Enzyme assays using subcellular fractions of C. majalis leaves have been developed to identify the specific enzymes responsible for these transformations. The conversion of periplorhamnoside into this compound is catalyzed by a NADPH-dependent monooxygenase. researchgate.netresearchgate.net In contrast, the subsequent oxidation of this compound to convallatoxin is carried out by an NAD-dependent alcohol dehydrogenase found in the soluble fraction of the cell. researchgate.netresearchgate.net These assays typically involve incubating the substrate with the enzyme preparation and then using chromatographic techniques like HPLC to separate and quantify the resulting product.

Furthermore, studies have investigated the metabolism of this compound, such as its glucosylation to form convallatoxoloside, a process that occurs in the subterranean parts of the plant. cabidigitallibrary.org The analysis of such metabolites is crucial for a complete understanding of the cardenolide profile in the plant.

Table 3: Key Steps in the Biosynthetic Pathway Involving this compound
PrecursorProductEnzyme/CofactorReference
PeriplorhamnosideThis compoundNADPH-dependent monooxygenase researchgate.netresearchgate.net
This compoundConvallatoxinNAD-dependent alcohol dehydrogenase researchgate.netresearchgate.net
This compoundConvallatoxolosideGlucosyltransferase (inferred) cabidigitallibrary.org

Quality Control and Standardization Methods for Research-Grade Extracts of this compound

For this compound to be used in research, the extracts containing it must be subject to rigorous quality control and standardization. This ensures consistency, reproducibility, and the accurate interpretation of experimental results. The goal of standardization is to guarantee that an extract contains a consistent and defined amount of active or marker compounds. stikesbcm.ac.id

Modern quality control protocols for plant extracts have moved towards sophisticated physicochemical methods. jdigitaldiagnostics.com The development of a validated HPLC-MS method has been proposed to tighten the quality requirements for Convallaria raw material. researchgate.net Such methods allow for both the identification and quantitative determination of the principal components, including this compound, convalloside, desglucocheirotoxin, and lokundjoside. researchgate.netirbis-nbuv.gov.ua

Table 4: Quality Control and Standardization Parameters for Research-Grade Extracts
ParameterMethodologyPurposeReference
Botanical Identity Macroscopic/Microscopic analysis, DNA barcodingEnsures the correct plant species is used. stikesbcm.ac.id
Phytochemical Profile Chromatographic Fingerprinting (e.g., HPLC, HPTLC)Provides a characteristic chemical profile for the extract, ensuring consistency between batches. biocrick.com
Quantification of Marker Compounds Validated HPLC or LC-MS/MSTo determine the precise amount of this compound and other key cardenolides. jdigitaldiagnostics.comresearchgate.net
Purity Analysis Tests for heavy metals, pesticides, microbial contaminationEnsures the extract is free from harmful contaminants. herbalreality.comlookchem.com
Use of Reference Standards Certified standards for this compound, convalloside, etc.Crucial for the accurate validation and execution of quantitative analytical methods. researchgate.net

Synthetic and Semi Synthetic Approaches to Convallatoxol and Its Derivatives

Total Synthesis Strategies of Cardenolide Scaffolds Related to Convallatoxol

The total synthesis of complex natural products like this compound is a formidable task that showcases the power of modern organic chemistry. While a total synthesis specifically for this compound is not widely reported, strategies developed for other cardenolides sharing its core aglycone, strophanthidin (B154792), or similar structures provide a clear blueprint. These syntheses must address several key challenges: the construction of the steroidal ABCD-ring system with correct stereochemistry, the installation of the unique cis-fusion of the C/D rings, the introduction of multiple hydroxyl groups at specific positions, and the attachment of the α,β-unsaturated γ-lactone (butenolide) ring at the C17 position.

Recent synthetic efforts toward structurally related cardenolides, such as acospectoside A and acovenoside B, highlight common strategies that are applicable to a potential synthesis of this compound's aglycone. nih.govnih.gov A general approach involves:

Stereocontrolled Steroid Core Construction: Building the tetracyclic steroid nucleus from simpler starting materials, often employing powerful reactions like the Diels-Alder cycloaddition, radical cyclizations, or intramolecular aldol (B89426) reactions to set key stereocenters.

Installation of Oxygenation: The characteristic hydroxyl groups on the steroid backbone (at C1, C3, C5, C11, C14 for strophanthidin) are introduced using stereoselective oxidation reactions. For instance, the crucial 14β-hydroxyl group can be installed via a Mukaiyama hydration of a C14-C15 olefin. nih.gov

Butenolide Ring Formation: The C17 butenolide ring, a hallmark of cardenolides, is typically appended late in the synthesis. Common methods include Wittig-type reactions, olefination of a C17 ketone followed by lactonization, or transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling. nih.gov

Glycosylation: The final step is often the attachment of the sugar moiety to the C3 hydroxyl group of the aglycone (strophanthidin in the case of this compound). This glycosylation must control the stereochemistry of the glycosidic bond. The related compound convallatoxin (B1669428), for example, can be synthesized by the Koenigs-Knorr glycosylation of strophanthidin with an activated rhamnose derivative. wikipedia.org

The synthesis of this compound itself would require the reduction of the C10-aldehyde of a strophanthidin precursor to a primary alcohol, a step that distinguishes it from convallatoxin. wikipedia.org

Synthetic ChallengeCommon StrategyExample Reaction/Method
Steroid ABCD-Ring SystemCycloaddition/Cyclization ReactionsDiels-Alder, Intramolecular Aldol
14β-Hydroxyl GroupOlefin HydrationMukaiyama Hydration
C17-Butenolide RingCross-CouplingStille Coupling
Sugar Moiety AttachmentGlycosylationKoenigs-Knorr Method

Chemical Modifications and Derivatization for Enhanced Activity or Selectivity in Research Contexts

Modifying the structure of naturally occurring cardenolides is a key strategy for probing structure-activity relationships (SAR) and developing new molecules with enhanced or more selective biological effects in a research setting. These modifications can target the aglycone, the sugar moiety, or both.

One area of focus is the synthesis of novel glycosides (neoglycosides) to explore their influence on biological activity. For instance, research on digoxigenin, the aglycone of the well-known cardiac glycoside digoxin (B3395198), involved the synthesis of MeON-neoglycosides. researchgate.net This approach replaces the natural sugar with synthetically modified carbohydrate units, which can alter properties like cell permeability and target binding. Studies have shown that the sugar portion is critical for potency and pharmacokinetics, with even small changes leading to significant differences in activity. nuph.edu.ua

Another strategy involves modifying the aglycone itself. Research on digoxin has demonstrated that introducing a benzyl (B1604629) group at the C-21 position can enhance selectivity for different isoforms of its target protein, the Na+/K+-ATPase. mdpi.com Further substitution of this benzyl group with other functionalities allowed for fine-tuning of this selectivity. mdpi.com Such derivatizations are crucial for developing molecular probes to study the function of specific protein isoforms. For this compound, similar modifications could be envisioned at its reactive hydroxyl groups or by altering the butenolide lactone ring to investigate their roles in target engagement.

Modification TargetType of ModificationPotential Outcome in Research
Sugar MoietySynthesis of neoglycosidesAltered pharmacokinetics and target recognition researchgate.netnuph.edu.ua
Aglycone (C-21)Introduction of substituted benzyl groupsEnhanced selectivity for Na+/K+-ATPase isoforms mdpi.com
Aglycone (General)Alteration of hydroxyl or lactone groupsProbe structure-activity relationships

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis leverages the remarkable specificity and efficiency of enzymes to perform challenging chemical transformations that are difficult to achieve with traditional chemical methods. This approach is particularly valuable for complex molecules like cardenolides. nih.gov

The biosynthesis of this compound in nature provides direct inspiration for its chemoenzymatic synthesis. This compound is formed in some species from its precursor, convallatoxin, through the reduction of a C10-aldehyde to a primary alcohol. wikipedia.org This reaction is catalyzed by a cytochrome P450 reductase, a type of enzyme known for performing highly specific oxidation and reduction reactions. wikipedia.org In a laboratory setting, one could envision using isolated P450 enzymes or whole-cell systems expressing them to perform this specific conversion on convallatoxin or a synthetic precursor. nih.gov

A broader chemoenzymatic strategy is "glycorandomization," which uses enzymes called glycosyltransferases to attach a variety of different sugar units to an aglycone. researchgate.net These enzymes are often flexible in the substrates they accept, allowing for the creation of a library of novel glycosides from a single aglycone like strophanthidin. This method combines chemical synthesis of the aglycone and various sugar donors with an enzymatic glycosylation step to rapidly generate diverse derivatives for biological screening. researchgate.net

Furthermore, genetic engineering of the biosynthetic pathways in plants that produce cardiac glycosides offers another avenue. By identifying and overexpressing key enzymes in the pathway, such as progesterone-5β-reductase in Digitalis species, it is possible to increase the yield of desired cardenolides. mdpi.com This highlights the potential for using engineered biological systems as "factories" for producing this compound or its precursors.

Enzymatic ApproachEnzyme TypeApplication in this compound Synthesis
Specific Functional Group InterconversionCytochrome P450 ReductaseReduction of C10-aldehyde of convallatoxin to form this compound wikipedia.org
GlycodiversificationGlycosyltransferasesAttachment of various sugars to the strophanthidin core researchgate.netmdpi.com
Pathway EngineeringProgesterone-5β-reductase, etc.Increased production of cardenolide precursors in host organisms mdpi.com

Future Directions and Emerging Research Avenues for Convallatoxol

Elucidation of Novel Biological Targets and Comprehensive Off-Target Effect Analysis in Cellular Systems

While the primary target of cardiac glycosides like convallatoxol is the Na+/K+-ATPase pump, emerging research indicates a more complex pharmacological profile. nih.gov Future investigations must focus on identifying and validating novel biological targets to understand the full scope of its cellular effects. This includes exploring its impact on various signaling pathways and cellular processes beyond its established cardiotonic activity. For instance, studies have shown that convallatoxin (B1669428), a closely related compound, can induce both apoptosis and autophagy in cancer cells, suggesting targets within these pathways. nih.govresearchgate.net

A comprehensive analysis of off-target effects is equally crucial. While these effects are often associated with toxicity, they can also reveal new therapeutic opportunities. Advanced proteomic and genomic techniques can be employed to create a detailed map of this compound's interactions within the cellular environment. Understanding these off-target interactions is essential for predicting potential side effects and for identifying patient populations that may benefit most from or be at risk from this compound treatment. A protocol using artificial neural networks to model cellular transcriptional responses to drugs could be adapted to infer the off-target effects of this compound. nih.gov

Key Research Questions:

Beyond Na+/K+-ATPase, what other proteins and pathways does this compound directly or indirectly modulate?

What are the specific molecular mechanisms by which this compound influences processes like apoptosis, autophagy, and angiogenesis? researchgate.net

How do the off-target effects of this compound vary across different cell types and disease states?

Exploration of Combination Approaches with Other Biologically Active Compounds in Preclinical Settings

The therapeutic potential of this compound may be significantly enhanced when used in combination with other biologically active compounds. mdpi.com Preclinical studies are essential to explore synergistic or additive effects that could lead to more effective treatment strategies with potentially lower doses and reduced toxicity. For example, in the context of cancer, combining this compound with conventional chemotherapeutic agents or targeted therapies could overcome drug resistance or enhance cytotoxic effects. nih.gov

Investigating combinations with other natural products is another promising avenue. mjpath.org.my Many phytochemicals exhibit complementary mechanisms of action, and their combined use could target multiple pathways involved in complex diseases. mdpi.com Preclinical models, both in vitro and in vivo, will be instrumental in identifying optimal drug combinations and ratios, as well as in elucidating the molecular basis for their synergistic interactions.

Table 1: Potential Combination Strategies for this compound in Preclinical Research

Combination CategoryRationalePotential Therapeutic Area
Conventional Chemotherapy Overcoming drug resistance, enhancing apoptosisCancer
Targeted Molecular Therapies Inhibiting parallel survival pathwaysCancer
Other Phytochemicals Synergistic effects through multi-target actionCancer, Inflammatory Diseases
Immunomodulatory Agents Enhancing anti-tumor immune responseCancer

Development of Advanced Delivery Systems for Experimental In Vitro and In Vivo Models

A significant hurdle in harnessing the full therapeutic potential of natural products like this compound is their often-poor bioavailability and potential for systemic toxicity. mdpi.commdpi.com The development of advanced drug delivery systems is a critical area of future research. These systems aim to improve the solubility, stability, and targeted delivery of this compound, thereby enhancing its efficacy and minimizing adverse effects.

For experimental in vitro and in vivo models, various nanocarriers such as liposomes, nanoparticles, and nanoemulsions can be explored. mdpi.comnih.gov These delivery systems can be engineered to release this compound in a controlled manner at the desired site of action. For instance, in cancer research, nanoparticles can be functionalized with ligands that specifically target tumor cells, increasing the local concentration of the drug while sparing healthy tissues. The development of such systems is crucial for translating the promising in vitro findings into successful in vivo outcomes. mdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

To gain a holistic understanding of this compound's mechanism of action, the integration of "omics" technologies is indispensable. nih.gov Proteomics can identify changes in protein expression and post-translational modifications in response to this compound treatment, offering insights into the affected signaling pathways. nih.gov Metabolomics, the study of small molecule metabolites, can reveal alterations in cellular metabolism, providing a functional readout of the cellular state. nih.govnih.gov

By combining these omics approaches, researchers can construct a comprehensive picture of the cellular response to this compound. cmbio.ioyoutube.com This integrated systems biology approach can help to identify novel biomarkers of drug response and toxicity, and to uncover previously unknown mechanisms of action. nih.gov For example, a combined proteomics and metabolomics study could elucidate how this compound affects energy metabolism in cancer cells, potentially revealing new therapeutic vulnerabilities.

Predictive Modeling and Computational Studies for Advanced Structure-Activity Relationships

Predictive modeling and computational studies offer powerful tools for accelerating research on this compound and other cardiac glycosides. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can be used to understand how the chemical structure of this compound and its analogs relates to their biological activity. ljmu.ac.uknih.gov These models can help in the design of new derivatives with improved potency and selectivity.

Computational docking studies can predict how this compound binds to its known and potential targets at the molecular level. This information is invaluable for understanding the structural basis of its activity and for designing modifications that could enhance its binding affinity. Furthermore, computational toxicology models can be employed to predict potential toxicities, helping to prioritize the most promising and safest lead compounds for further development. nih.gov These in silico approaches can significantly reduce the time and resources required for drug discovery and development by focusing experimental efforts on the most promising candidates. researchgate.net

Q & A

Q. What structural features of convallatoxol contribute to its cardiotonic activity, and how can these be experimentally validated?

this compound’s cardiotonic activity is linked to its glycoside structure, particularly the presence of L-rhamnose as the sugar moiety and the carbinol group at the C-0 position. To validate this, researchers can employ comparative pharmacological assays using structurally similar glycosides (e.g., convallatoxin vs. cymarin) in isolated guinea pig heart models under standardized conditions (e.g., quinidine or calcium-depleted Tyrode solution). Dose-response curves and EC₅₀ values should be calculated to quantify potency differences .

Q. How can researchers ensure reproducibility in this compound pharmacological studies?

Detailed experimental protocols must include:

  • Standardized animal models (e.g., guinea pig atria).
  • Controlled buffer conditions (e.g., Tyrode solution composition).
  • Clear definitions of "effective concentration" (e.g., threshold for positive inotropic effects). Peer-reviewed journals like the Beilstein Journal of Organic Chemistry require full methodological transparency, including raw data in supplementary materials .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like hydroxyl groups at positions 3, 5, and 14. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting data on this compound’s potency across different experimental models be resolved?

Discrepancies may arise from species-specific responses (e.g., guinea pig vs. rat models) or variations in assay conditions (e.g., calcium levels). A systematic approach involves:

  • Meta-analysis of existing studies to identify confounding variables.
  • Cross-validation using multiple models (e.g., isolated tissues, in vivo studies).
  • Statistical tools like ANOVA to assess inter-group variability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound analogs?

A three-tiered approach is recommended:

  • Chemical Modifications : Synthesize analogs with variations in sugar moieties (e.g., replacing L-rhamnose with D-digitoxose) or substituents at C-0 (methyl, aldehyde, carbinol groups).
  • Pharmacological Profiling : Test analogs in standardized cardiotonic assays.
  • Computational Modeling : Use molecular docking to predict binding affinity to Na⁺/K⁺-ATPase .

Q. How do hydroxyl group configurations (e.g., at C-11 or C-14) influence this compound’s toxicity profile?

Toxicity studies require:

  • In vitro cytotoxicity assays (e.g., cell viability tests on cardiomyocytes).
  • In vivo safety assessments (e.g., LD₅₀ determination in rodents).
  • Mechanistic studies : Evaluate oxidative stress markers (e.g., ROS levels) and apoptosis pathways (e.g., caspase-3 activation). Correlate findings with hydroxyl group accessibility via molecular dynamics simulations .

Q. What strategies address ethical challenges in this compound research involving animal models?

Adhere to institutional Animal Care and Use Committee (IACUC) guidelines by:

  • Minimizing sample sizes via power analysis.
  • Implementing humane endpoints (e.g., early euthanasia for severe distress).
  • Reporting compliance with ARRIVE or CONSORT-EHEALTH standards for transparency .

Methodological Guidance

  • Data Contradictions : Apply triangulation—compare results from pharmacological, biochemical, and computational methods to identify consensus .
  • Literature Gaps : Use Boolean searches (e.g., "this compound" AND "Na+/K+-ATPase inhibition") in PubMed/Google Scholar, filtering for post-2010 studies to prioritize recent findings .
  • Statistical Rigor : Report p-values, confidence intervals, and effect sizes. Use tools like Prism or R for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.